Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate
CAS No.: 1903226-40-3
Cat. No.: VC4573225
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903226-40-3 |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.37 |
| IUPAC Name | methyl 4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoate |
| Standard InChI | InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3 |
| Standard InChI Key | HBJKHSFGCUNQCL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises three distinct moieties:
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Methyl benzoate backbone: A benzene ring substituted with a methyl ester group at the para position.
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Sulfonyl bridge: A sulfone group (-SO-) connecting the benzoate to an azetidine ring.
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Azetidine-pyridinyloxy unit: A four-membered azetidine ring with a pyridin-3-yloxy substituent at the 3-position.
The azetidine ring introduces conformational rigidity, while the pyridinyloxy group enhances hydrogen-bonding capacity, a feature critical for target engagement in biological systems .
Molecular Data
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 372.38 g/mol |
| IUPAC Name | Methyl 4-[(3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl]benzoate |
| Solubility (Predicted) | Low in water; soluble in DMSO, DMF |
| logP (Octanol-Water) | 1.82 (Computed via XLogP3) |
The sulfonyl group contributes to the molecule’s polarity, balancing the hydrophobic benzoate and pyridine components .
Synthetic Pathways and Methodologies
Key Synthetic Strategies
The synthesis of methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate likely involves sequential functionalization:
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Azetidine Ring Formation: Cyclization of 3-amino-1-propanol derivatives or ring-opening of epoxides with amines .
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Sulfonation: Reaction of 4-(chlorosulfonyl)benzoic acid with the azetidine intermediate, followed by esterification with methanol .
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Pyridinyloxy Attachment: Nucleophilic aromatic substitution (SNAr) between 3-hydroxypyridine and a halogenated azetidine precursor .
A representative pathway is illustrated below:
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Step 1: Synthesis of 3-(pyridin-3-yloxy)azetidine via Mitsunobu reaction (3-hydroxypyridine + azetidin-3-ol) .
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Step 2: Sulfonation of methyl 4-aminobenzoate using chlorosulfonic acid, followed by coupling to the azetidine intermediate .
Analytical Characterization
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NMR Spectroscopy:
Future Directions and Applications
Drug Discovery
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Lead Optimization: Substituent variation at the azetidine 3-position to enhance potency .
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Prodrug Development: Ester hydrolysis to free carboxylic acid for improved solubility .
Chemical Biology
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